Jak2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

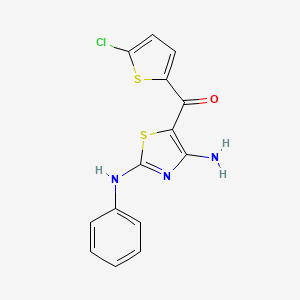

(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSYMZBCAABWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jak2-IN-6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jak2-IN-6, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). It details its chemical and physical properties, mechanism of action, biological activity, and standard experimental protocols for its use in a research setting.

Chemical Properties and Structure

This compound is a multiple-substituted aminothiazole derivative. Its core structure facilitates a key intramolecular hydrogen bond, which holds the chlorothiophene substituent coplanar with the aminothiazole core, a crucial feature for its binding and inhibitory activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 353512-04-6[1] |

| Molecular Formula | C₁₄H₁₀ClN₃OS₂[2] |

| Molecular Weight | 335.83 g/mol [1][2] |

| Description | Multiple-substituted aminothiazole derivative[1] |

Mechanism of Action

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for numerous cellular processes, including proliferation, differentiation, survival, and immune response. The pathway is typically activated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity, leading to their trans-activation via phosphorylation.

Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes.

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. JAK2 is particularly vital for signaling pathways initiated by hormones and cytokines such as erythropoietin (EPO), thrombopoietin (TPO), and growth hormone, making it a central regulator of hematopoiesis.

Inhibition by this compound

Constitutive activation of the JAK2 kinase, often due to mutations such as the V617F substitution, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia. This aberrant signaling leads to uncontrolled cell growth and proliferation.

This compound is a potent and selective ATP-competitive inhibitor of JAK2. It exerts its effect by binding to the ATP-binding pocket of the JAK2 kinase domain (JH1). Specifically, its chlorothiophene moiety occupies a binding pocket adjacent to the amino acid residues Valine 863 (Val863) and Leucine 983 (Leu983), extending towards Aspartate 994 (Asp994) of the activation loop.[1] This interaction prevents the phosphorylation and subsequent activation of JAK2, thereby blocking the entire downstream signaling cascade, including STAT phosphorylation and nuclear translocation. A key characteristic of this compound is its high selectivity for JAK2, with no reported activity against JAK1 and JAK3, making it a valuable tool for dissecting the specific roles of JAK2 in cellular signaling.[1]

Biological Activity

This compound demonstrates potent inhibitory activity against the JAK2 enzyme and exhibits significant anti-proliferative effects in various human cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Target/Cell Line | Assay Type | IC₅₀ Value |

| JAK2 Enzyme | Kinase Inhibition Assay | 22.86 µg/mL[1] |

| PC-9 (Lung Cancer) | Cell Proliferation Assay | 18.1 µg/mL[1] |

| H1975 (Lung Cancer) | Cell Proliferation Assay | 58.3 µg/mL[1] |

| PANC-1 (Pancreatic Cancer) | Cell Proliferation Assay | 40.6 µg/mL[1] |

Experimental Protocols

The following are generalized methodologies for evaluating the activity of this compound. Specific parameters should be optimized for individual experimental systems.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.

-

Reagents & Materials : Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, this compound, and a detection reagent (e.g., Kinase-Glo®).

-

Procedure :

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the kinase assay buffer.

-

Add the diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.

-

Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

-

Reagents & Materials : Human cancer cell lines (e.g., PC-9, H1975, PANC-1), complete cell culture medium, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure :

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (e.g., ranging from 6.3 to 50 µg/mL) in cell culture medium.[1]

-

Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the cells for a specified duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

STAT Phosphorylation Assay (Western Blot)

This method measures the direct downstream effect of JAK2 inhibition by quantifying the phosphorylation level of STAT proteins.

-

Reagents & Materials : A JAK2-dependent cell line, cell lysis buffer, primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.

-

Procedure :

-

Culture cells and treat them with various concentrations of this compound for a predetermined time.

-

If the pathway requires cytokine stimulation, starve the cells and then stimulate them with the appropriate cytokine in the presence or absence of the inhibitor.

-

Harvest and lyse the cells on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against phosphorylated STAT (e.g., p-STAT3 or p-STAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensities to determine the reduction in STAT phosphorylation relative to the total STAT protein.

-

References

An In-Depth Technical Guide on the Binding Affinity of Jak2-IN-6 to the JAK2 Pseudokinase Domain

For Researchers, Scientists, and Drug Development Professionals

The JAK family of non-receptor tyrosine kinases, including JAK2, are critical mediators of cytokine and growth factor signaling. They are characterized by the presence of a tandem kinase (JH1) and a pseudokinase (JH2) domain. The JH2 domain, although catalytically inactive, plays a crucial autoinhibitory and regulatory role over the JH1 domain. Consequently, the JH2 domain has emerged as an attractive target for the development of selective JAK2 inhibitors.

Quantitative Data for Jak2-IN-6

This compound is a multi-substituted aminothiazole derivative that has been identified as a potent and selective inhibitor of JAK2. The available quantitative data on its inhibitory activity is summarized in the table below. It is important to note that this IC50 value likely reflects the inhibition of the catalytically active kinase domain (JH1).

| Compound | Target | Assay Type | Value |

| This compound | JAK2 | Enzymatic Assay | IC50: 22.86 µg/mL |

Note: There is a lack of publicly available data specifically detailing the binding affinity (e.g., Kd) of this compound to the isolated JAK2 pseudokinase (JH2) domain. The IC50 value presented is for the entire JAK2 protein.

Experimental Protocols

To facilitate research into the interaction of small molecules with the JAK2 pseudokinase domain, two detailed, representative experimental protocols are provided below: Fluorescence Polarization and Isothermal Titration Calorimetry.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the JAK2 pseudokinase (JH2) domain.

Principle:

Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled probe. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule, such as the JAK2 JH2 domain, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding to the JH2 domain will displace the tracer, causing a decrease in polarization.

Materials:

-

Recombinant human JAK2 pseudokinase (JH2) domain

-

Fluorescently labeled tracer (e.g., a known fluorescently-labeled ATP-competitive ligand for JH2)

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Tracer Titration:

-

Prepare a serial dilution of the fluorescent tracer in assay buffer.

-

Add a fixed concentration of the JAK2 JH2 domain to each well.

-

Incubate at room temperature for 60 minutes.

-

Measure fluorescence polarization to determine the Kd of the tracer and the optimal tracer concentration (typically at or below its Kd).

-

-

Competitive Binding Assay:

-

Prepare a serial dilution of the test compound (this compound) in DMSO, and then dilute in assay buffer.

-

In a 384-well plate, add the following to each well:

-

Fixed concentration of JAK2 JH2 domain.

-

Fixed concentration of the fluorescent tracer.

-

Varying concentrations of the test compound.

-

-

Include control wells:

-

Tracer only (minimum polarization).

-

Tracer + JH2 domain (maximum polarization).

-

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer)

-

This protocol provides a direct measurement of the binding affinity and thermodynamics of a test compound to the JAK2 JH2 domain.

Principle:

Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event. A solution of the ligand (test compound) is titrated into a solution of the macromolecule (JAK2 JH2 domain) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Recombinant human JAK2 pseudokinase (JH2) domain

-

Test compound (e.g., this compound)

-

ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (must be identical for protein and compound solutions)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified JAK2 JH2 domain against the ITC buffer.

-

Dissolve the test compound in the final dialysis buffer to the desired concentration.

-

Degas both the protein and compound solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the JAK2 JH2 domain solution (typically 10-50 µM) into the sample cell.

-

Load the test compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 19-29 larger injections.

-

Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection to generate a binding isotherm (plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Visualizations

Caption: Overview of the canonical JAK-STAT signaling pathway.

Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Jak2-IN-6: A Technical Guide to its Selectivity for JAK2 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Jak2-IN-6, a potent and selective inhibitor of Janus Kinase 2 (JAK2). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound, a multiple-substituted aminothiazole derivative, demonstrates notable selectivity for JAK2 over other members of the JAK kinase family.[1] The inhibitory activity is summarized in the table below.

| Kinase | IC50 (μg/mL) | IC50 (μM) | Selectivity vs. JAK2 |

| JAK1 | No Activity | No Activity | N/A |

| JAK2 | 22.86 | 68.07 | - |

| JAK3 | No Activity | No Activity | N/A |

| TYK2 | Data Not Available | Data Not Available | N/A |

Note: The IC50 value in μM was calculated using the provided molecular weight of 335.83 g/mol for this compound.[1]

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical JAK-STAT signaling pathway.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity involves both biochemical and cellular assays. Below are detailed, representative methodologies that can be employed to characterize the selectivity profile of compounds like this compound.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK family kinases (JAK1, JAK2, JAK3, and TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

This compound (solubilized in DMSO)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of luminescence detection

Workflow Diagram:

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Detailed Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.

-

Reaction Setup: In a 384-well plate, add the diluted this compound, the specific JAK kinase, and the kinase buffer. Include controls with DMSO only (no inhibitor) and no enzyme.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Materials:

-

A human cell line that expresses the target JAKs and cytokine receptors (e.g., TF-1 or HEL cells).

-

Cell culture medium and supplements.

-

Cytokine for stimulation (e.g., erythropoietin (EPO) for JAK2-dependent signaling).

-

This compound (solubilized in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Antibodies: primary antibodies against phosphorylated STAT (p-STAT) and total STAT, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).

-

Detection method (e.g., Western blotting, ELISA, or flow cytometry).

Workflow Diagram:

Caption: Workflow for a cellular phospho-STAT assay.

Detailed Procedure (using Western Blotting for detection):

-

Cell Culture and Plating: Culture the chosen cell line to the desired confluency. Seed the cells into a multi-well plate and allow them to adhere.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a DMSO-only control.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine at a predetermined concentration and for a specific time to induce JAK-STAT signaling (e.g., EPO for 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT5).

-

Wash the membrane and then incubate with a labeled secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal. Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a selective inhibitor of JAK2, demonstrating no activity against JAK1 and JAK3 in available assays. The provided experimental protocols offer a robust framework for the further characterization of this compound and other potential JAK kinase inhibitors in both biochemical and cellular environments. This information is crucial for researchers and drug development professionals working to advance our understanding and therapeutic targeting of the JAK-STAT signaling pathway.

References

In Vitro Characterization of a Representative JAK2 Inhibitor: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Jak2-IN-6" did not yield publicly available data. Therefore, this guide provides an in-depth technical overview of the in vitro characterization of a well-documented and clinically relevant JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424) , as a representative example. The methodologies and data presentation are structured to serve as a comprehensive template for researchers, scientists, and drug development professionals working on similar small molecule inhibitors targeting the JAK-STAT pathway.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors that lack intrinsic kinase activity.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for hematopoiesis, immune response, and inflammation.[2][3] The discovery of activating mutations, such as JAK2V617F, in myeloproliferative neoplasms (MPNs) like polycythemia vera and primary myelofibrosis, has established JAK2 as a key therapeutic target.[3][4][5] Small molecule inhibitors, typically ATP-competitive, are designed to block the kinase activity of JAK2, thereby inhibiting downstream signaling and pathological cell proliferation.[6]

Biochemical and Cellular Activity of Ruxolitinib (INCB018424)

Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[7] Its in vitro activity has been characterized through various biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory activity of Ruxolitinib is summarized in the tables below, presenting its half-maximal inhibitory concentrations (IC50) in different experimental settings.

Table 1: Biochemical Kinase Assay Data for Ruxolitinib

| Target Kinase | IC50 (nM) | Notes |

| JAK1 | 3.3 | Cell-free biochemical assay.[6] |

| JAK2 | 2.8 | Cell-free biochemical assay.[6] |

| JAK3 | 428 | Demonstrates selectivity against JAK3.[6] |

Table 2: Cellular Assay Data for Ruxolitinib

| Cell Line / Primary Cells | Assay Type | IC50 (nM) | Notes |

| Ba/F3 (JAK2V617F+) | Proliferation | 127 | Murine pro-B cells engineered to express human JAK2V617F.[5] |

| HEL (JAK2V617F+) | Proliferation | 186 | Human erythroleukemia cell line, endogenously expresses JAK2V617F.[1] |

| Primary Erythroid Progenitors (JAK2V617F+) | Colony Formation | 67 | Cells from polycythemia vera patients.[5] |

| Primary Erythroid Progenitors (Healthy Donor) | Colony Formation | >400 | Demonstrates preferential inhibition of neoplastic cells.[5] |

| IL-6 Stimulated Cells | IL-6 Signaling | 281 | Inhibition of signaling mediated by JAK1/2.[5] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: The JAK-STAT signaling cascade initiated by cytokine binding and inhibited by Ruxolitinib.

Caption: A streamlined workflow for the in vitro evaluation of a novel JAK2 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro characterization data. The following are representative protocols based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains.

-

Objective: To determine the IC50 value of the test compound against purified JAK1, JAK2, and other kinases for potency and selectivity assessment.

-

Materials:

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

Test compound (e.g., Ruxolitinib) at various concentrations.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the purified kinase enzyme to the wells of the assay plate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent and a plate reader (luminescence or fluorescence).

-

Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor or no enzyme).

-

IC50 curves are generated by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on JAK2 signaling.

-

Objective: To determine the IC50 of the test compound for inhibiting the proliferation of JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).

-

Materials:

-

Human (HEL) or murine (Ba/F3) cell lines expressing the JAK2V617F mutation.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound at various concentrations.

-

96-well clear-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).

-

-

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach or acclimate overnight.

-

Treat the cells with a serial dilution of the test compound. Include DMSO-only wells as a negative control.

-

Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo).

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the DMSO control and plot against the compound concentration to determine the IC50 value.

-

Erythroid Progenitor Colony Formation Assay

This assay evaluates the inhibitor's effect on the formation of erythroid colonies from primary hematopoietic progenitor cells, providing a more physiologically relevant system.

-

Objective: To compare the inhibitory effect of the compound on neoplastic (from MPN patients) versus normal (from healthy donors) hematopoietic progenitor cell growth.

-

Materials:

-

Mononuclear cells isolated from the bone marrow or peripheral blood of MPN patients (JAK2V617F+) and healthy donors.

-

Methylcellulose-based medium supplemented with cytokines (e.g., MethoCult™). For JAK2V617F+ cells, assays can be run in the absence of erythropoietin (EPO) to assess inhibition of cytokine-independent growth.

-

Test compound at various concentrations.

-

35 mm culture dishes.

-

-

Procedure:

-

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in the methylcellulose medium containing a serial dilution of the test compound.

-

Plate the cell/methylcellulose mixture into culture dishes.

-

Incubate the dishes for 10-14 days at 37°C in a humidified CO2 incubator.

-

Enumerate the number of erythroid colonies (e.g., BFU-E) in each dish using an inverted microscope.

-

Calculate the percentage of colony inhibition relative to the DMSO control and determine the IC50 value.[5]

-

References

- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]

A Technical Guide to the Inhibition of the JAK-STAT Signaling Pathway by a Representative JAK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "Jak2-IN-6" is not documented in the reviewed scientific literature. This guide, therefore, utilizes data from well-characterized, potent, and selective JAK2 inhibitors as a representative example to illustrate the effects on the JAK-STAT signaling pathway.

Introduction: The JAK-STAT Signaling Pathway in Disease

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical chain of protein interactions that communicates information from extracellular chemical signals to the cell nucleus, leading to the transcription of genes involved in immunity, cell division, and survival.[1] This pathway is fundamental for signaling by numerous cytokines, interferons, and hormones.[2][3]

The pathway consists of three primary components: a receptor, a Janus kinase (JAK), and a STAT protein.[1] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Of these, JAK2 plays a crucial role in hematopoiesis, as it is essential for signaling by cytokines like erythropoietin (EPO) and thrombopoietin (TPO).[5]

Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various diseases, including cancers and immune disorders.[1][2] A significant breakthrough in understanding this pathway's role in disease was the discovery of a somatic gain-of-function mutation in the JAK2 gene, V617F. This mutation, located in the pseudokinase domain (JH2) which normally regulates the kinase domain (JH1), leads to constitutive activation of JAK2 kinase.[2][4][6][7] The JAK2 V617F mutation is highly prevalent in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[6][8] This has made the JAK2 kinase a prime therapeutic target for these conditions.[5]

This document provides a technical overview of the mechanism and effects of a representative selective JAK2 inhibitor on the constitutively active JAK-STAT signaling pathway.

Mechanism of Action of a Selective JAK2 Inhibitor

Selective JAK2 inhibitors are small molecules designed to bind to the ATP-binding site within the kinase domain of JAK2, preventing the phosphorylation of itself and its downstream substrates.[9] By inhibiting the catalytic function of JAK2, these compounds effectively block the entire downstream signaling cascade.

The typical mechanism is as follows:

-

Cytokine-Independent Activation: In cells harboring the JAK2 V617F mutation, the JAK2 kinase is constitutively active, leading to autophosphorylation without the need for cytokine binding to the receptor.[3]

-

Inhibitor Binding: The JAK2 inhibitor enters the cell and binds to the kinase domain of both wild-type and mutated JAK2, competing with ATP.

-

Inhibition of Phosphorylation: This binding event blocks the autophosphorylation of JAK2 and subsequent phosphorylation of the associated cytokine receptors.

-

Blockade of STAT Recruitment and Activation: Without the phosphorylated docking sites on the receptor, STAT proteins (primarily STAT3 and STAT5 in the context of MPNs) cannot be recruited.[2] Even if recruited, the inhibited JAK2 cannot phosphorylate them.

-

Prevention of Gene Transcription: Unphosphorylated STATs cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes responsible for cell proliferation and survival.[3][9]

The ultimate effect is the suppression of the uncontrolled cell growth that characterizes MPNs.[3]

Figure 1: The JAK-STAT signaling pathway with the point of inhibition by a representative JAK2 inhibitor.

Quantitative Efficacy and Selectivity Data

The efficacy of a JAK2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) in both biochemical and cellular assays. Selectivity is crucial to minimize off-target effects, especially against other JAK family members, to avoid unintended immunosuppression (JAK1/JAK3) or other adverse events.

Below is a summary of representative data for potent and selective JAK2 inhibitors.

| Parameter | JAK2 | JAK1 | JAK3 | TYK2 | Reference |

| Biochemical IC50 | |||||

| Inhibitor R723 | 2 nM | >1000 nM | 20 nM | >1000 nM | [10][11] |

| Cellular Antiproliferative IC50 | |||||

| JAK2 V617F-dependent | |||||

| Ba/F3-JAK2 V617F | 130-200 nM | - | - | - | [10][11] |

| UKE-1 (Human) | 130-200 nM | - | - | - | [10][11] |

| SET-2 (Human) | 130-200 nM | - | - | - | [10][11] |

| JAK1/JAK3-dependent | |||||

| CTLL-2 (IL-2 driven) | - | 600 nM | 600 nM | - | [11] |

| Human T-cells (IL-2 driven) | - | 1300 nM | 1300 nM | - | [11] |

| Selectivity (Fold) | |||||

| Inhibitor R723 (vs. JAK2) | - | >500x | 10x | >500x | [10][11] |

| Inhibitor ZE74-0282 (V617F vs WT) | >500x | - | - | - | [12] |

Table 1: Representative quantitative data for selective JAK2 inhibitors.

Key Experimental Protocols

The evaluation of a JAK2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic effect.

Objective: To measure the direct inhibitory activity of the compound on purified JAK2 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK2 kinase domain is purified. A generic tyrosine kinase substrate peptide, such as Poly(Glu, Tyr) 4:1, is used.[4]

-

Reaction Mixture: The inhibitor, at various concentrations, is pre-incubated with the purified JAK2 enzyme in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by adding ATP and the substrate peptide. The reaction is typically run at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of ATP consumed is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. A decrease in luminescence corresponds to an increase in kinase activity (more ATP consumed).

-

Data Analysis: Luminescence signals are converted to percent inhibition relative to a no-inhibitor control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Objective: To determine the inhibitor's effect on the proliferation of cells whose growth is dependent on JAK2 V617F signaling.

Methodology:

-

Cell Lines: Murine pro-B Ba/F3 cells engineered to express human JAK2 V617F are commonly used. These cells are dependent on JAK2 signaling for survival and proliferation. Human cell lines naturally harboring the mutation, such as UKE-1 and SET-2, are also used.[10][11]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of the JAK2 inhibitor for a period of 48-72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS) or fluorometric (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated to determine the concentration of inhibitor required to reduce cell proliferation by 50%.

Objective: To confirm that the inhibitor blocks the downstream JAK-STAT signaling pathway within the cell.

Methodology:

-

Cell Treatment: JAK2 V617F-positive cells (e.g., SET-2) are treated with the inhibitor at various concentrations for a short period (e.g., 1-2 hours).

-

Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with methanol to allow antibodies to access intracellular proteins.

-

Staining: Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (p-STAT5).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) corresponds to the level of p-STAT5.

-

Data Analysis: The MFI is plotted against the inhibitor concentration to generate a dose-response curve and calculate the IC50 for p-STAT5 inhibition.[11]

Objective: To evaluate the therapeutic benefit of the inhibitor in a living organism that recapitulates human MPN.

Methodology:

-

Animal Model: A common model is a transgenic mouse that expresses the human JAK2 V617F gene, leading to the development of an MPN-like disease characterized by erythrocytosis, leukocytosis, and splenomegaly.[13]

-

Treatment: Once the disease phenotype is established, mice are treated with the JAK2 inhibitor (e.g., via oral gavage) or a vehicle control over a period of several weeks.[14]

-

Monitoring: Key disease parameters are monitored, including complete blood counts (CBCs), spleen size and weight, and the burden of the mutant allele in peripheral blood.[13][14]

-

Pharmacodynamic Analysis: Bone marrow and spleen tissues can be analyzed post-mortem for histology and levels of p-JAK2 and p-STAT5 to confirm target engagement.[13]

-

Data Analysis: Statistical comparison of the treated group versus the vehicle group is performed to assess therapeutic efficacy, such as normalization of blood counts and reduction in splenomegaly.[13]

Figure 2: A typical experimental workflow for the preclinical evaluation of a selective JAK2 inhibitor.

Conclusion

The constitutive activation of the JAK-STAT pathway, driven primarily by the JAK2 V617F mutation, is a central pathogenic mechanism in myeloproliferative neoplasms. The development of potent and selective small-molecule inhibitors of JAK2 represents a highly successful targeted therapy strategy. These inhibitors effectively block the aberrant signaling cascade, leading to the control of cell proliferation and a significant alleviation of disease symptoms in patients. The continued development of next-generation JAK2 inhibitors with improved selectivity profiles holds the promise of even greater therapeutic benefit with fewer off-target effects.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. patientpower.info [patientpower.info]

- 8. JAK2 V617F in Myeloid Disorders: Molecular Diagnostic Techniques and Their Clinical Utility: A Paper from the 2005 William Beaumont Hospital Symposium on Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Jak2-IN-6 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of the selective JAK2 inhibitor, Jak2-IN-6, in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, experimental protocols for solution preparation and stability assessment, and a visualization of the relevant JAK-STAT signaling pathway.

This compound: An Overview

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway is implicated in myeloproliferative neoplasms and other hematological disorders. As a small molecule inhibitor, understanding its solubility and stability in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental results.

Solubility Data

The solubility of this compound in DMSO has been reported by multiple suppliers. The quantitative data is summarized in the table below. It is important to note that achieving these concentrations often requires specific conditions.

| Parameter | Value | Conditions | Source(s) |

| Solubility in DMSO | 60 mg/mL (178.66 mM) | Requires sonication and pH adjustment to 5 with HCl. | [1][2] |

| 54 mg/mL (160.8 mM) | Requires sonication and pH adjustment to 5 with HCl. | [3] |

Note: The use of hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.

Stability and Storage

Proper storage of this compound solutions is critical to maintain its chemical integrity and biological activity. The following table outlines the recommended storage conditions for this compound in both powdered and solvent-based forms.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 6 months |

| -20°C | 1 month |

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound stock solutions and a general protocol for assessing its stability in DMSO.

Protocol for Preparation of a High-Concentration Stock Solution in DMSO

This protocol is designed to achieve the maximum reported solubility of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1M Hydrochloric Acid (HCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Calibrated pH meter or pH indicator strips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL solution, add 1 mL of DMSO to 60 mg of this compound).

-

Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the tube in a bath sonicator and sonicate for 15-30 minutes. Monitor the solution to ensure it does not overheat.

-

pH Adjustment: Carefully add 1M HCl dropwise to the solution while monitoring the pH. Adjust the pH to approximately 5.

-

Final Dissolution: Vortex and sonicate again for another 10-15 minutes, or until the compound is fully dissolved. A clear solution should be obtained.

-

Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing Stability in DMSO

This protocol outlines a general method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound stock solution in DMSO

-

HPLC system with a suitable column (e.g., C18)

-

Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

-

UV detector

Procedure:

-

Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial purity and peak area.

-

Storage: Store the aliquoted stock solutions under the desired conditions (e.g., -20°C and -80°C). Protect from light.

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution.

-

HPLC Analysis: Analyze the thawed sample using the same HPLC method as the initial analysis.

-

Data Comparison: Compare the peak area and purity of the aged sample to the initial (Time 0) sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.

-

Reporting: Report the stability as the percentage of the initial compound remaining at each time point.

Signaling Pathway and Experimental Workflow

Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for preparing and using a small molecule inhibitor are provided below.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Jak2-IN-6

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of Jak2-IN-6, a potent inhibitor of Janus kinase 2 (JAK2). The following sections describe the underlying principles, experimental procedures, and data analysis for key cell-based assays.

Introduction to JAK2 and its Role in Disease

Janus kinase 2 (JAK2) is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for hematopoiesis, immune response, and inflammation.[4][5] Dysregulation of the JAK2-STAT signaling pathway, often driven by activating mutations such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][7][8] This constitutive activation of JAK2 leads to uncontrolled cell proliferation and survival, making it a key therapeutic target.[5][8][9]

This compound is a small molecule inhibitor designed to target the kinase activity of JAK2, thereby blocking the downstream signaling cascade. The assays described below are designed to quantify the inhibitory potential of this compound in a cellular context.

Principle of Assays

The primary methods to assess the activity of a JAK2 inhibitor in a cell-based format involve:

-

Inhibition of Cell Proliferation: In cell lines where proliferation is dependent on JAK2 activity (e.g., those harboring the JAK2 V617F mutation), the inhibitor's potency can be determined by measuring its effect on cell growth.

-

Inhibition of STAT Phosphorylation: As STAT proteins are direct downstream targets of JAK2, measuring the level of phosphorylated STAT (pSTAT) is a direct and sensitive readout of JAK2 kinase activity within the cell.

Data Summary: Potency of JAK2 Inhibitors

The following table summarizes the typical potency of selective JAK2 inhibitors in various cell-based assays, providing a benchmark for evaluating this compound.

| Assay Type | Cell Line | Parameter | Typical Potency (IC50/EC50) | Reference |

| Cell Proliferation | Ba/F3-JAK2 V617F | IC50 | Double-digit nM | [10] |

| Cell Proliferation | SET-2 | IC50 | < 300 nM | [10] |

| Cell Proliferation | UKE-1 | IC50 | < 300 nM | [10] |

| pSTAT5 Inhibition | SET-2 | IC50 | Double-digit nM | [10] |

| pSTAT5 Inhibition | Ba/F3-JAK2 V617F | IC50 | Double-digit nM | [10] |

| IL-13 Signaling Blockade | - | IC50 | Single-digit nM | [11] |

Signaling Pathway Diagram

The diagram below illustrates the canonical JAK2/STAT signaling pathway, which is activated by cytokine binding and leads to the transcription of target genes. This compound acts by inhibiting the kinase activity of JAK2, thereby blocking the phosphorylation of STAT proteins.

Caption: The JAK2/STAT signaling pathway and the inhibitory action of this compound.

Application Note 1: Cell Proliferation Assay

Purpose

To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the proliferation of a JAK2-dependent cell line.

Principle

This assay utilizes a cell line, such as the human erythroleukemia cell line HEL 92.1.7 or the murine pro-B cell line Ba/F3 engineered to express human JAK2 V617F, whose growth is dependent on the constitutive activity of the JAK2 kinase.[10] The inhibition of JAK2 by this compound will lead to a dose-dependent decrease in cell proliferation, which can be quantified using a reagent like resazurin (alamarBlue) or by measuring ATP content (CellTiter-Glo).

Materials

-

Cell Line: HEL 92.1.7 (ATCC® TIB-180™) or Ba/F3-JAK2 V617F cells.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Assay Plates: 96-well, flat-bottom, sterile, tissue culture-treated plates.

-

Detection Reagent: Resazurin sodium salt solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Instruments: Humidified incubator (37°C, 5% CO2), microplate reader (fluorescence or luminescence).

Experimental Workflow Diagram

Caption: Workflow for the cell proliferation assay to determine this compound IC50.

Detailed Protocol

-

Cell Culture: Maintain HEL 92.1.7 cells in suspension culture in complete RPMI-1640 medium at a density between 1x10^5 and 1x10^6 cells/mL.

-

Compound Dilution: Prepare a 2X serial dilution series of this compound in culture medium. Start from a top concentration of 20 µM (for a final concentration of 10 µM) down to the desired lowest concentration. Include a DMSO-only control (vehicle).

-

Cell Seeding: Harvest cells in exponential growth phase and determine cell density and viability. Dilute the cells in culture medium to a final density of 2x10^4 cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (1,000 cells/well).

-

Compound Addition: Add 50 µL of the 2X compound dilutions to the corresponding wells. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Measurement (Resazurin):

-

Add 10 µL of Resazurin solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only wells).

-

Normalize the data by setting the vehicle control (DMSO) as 100% viability and wells with no cells as 0% viability.

-

Plot the normalized viability (%) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

-

Application Note 2: Phospho-STAT5 Flow Cytometry Assay

Purpose

To measure the inhibition of JAK2-mediated STAT5 phosphorylation by this compound in a cellular context.

Principle

This assay directly measures the phosphorylation of STAT5, a downstream target of JAK2.[10] In a cell line like SET-2, which harbors the JAK2 V617F mutation, STAT5 is constitutively phosphorylated. Treatment with this compound will inhibit JAK2 and lead to a dose-dependent reduction in phospho-STAT5 (pSTAT5) levels. This reduction is quantified on a per-cell basis using flow cytometry with an antibody specific to the phosphorylated form of STAT5.

Materials

-

Cell Line: SET-2 (human megakaryoblastic leukemia cell line with JAK2 V617F).

-

Culture Medium: RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin.

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Reagents:

-

BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit.

-

Phosphate-Buffered Saline (PBS).

-

Primary Antibody: Alexa Fluor® 647 Mouse anti-Stat5 (pY694).

-

-

Instruments: Flow cytometer, centrifuge.

Experimental Workflow Diagram

Caption: Workflow for the phospho-STAT5 flow cytometry assay.

Detailed Protocol

-

Cell Preparation: Culture SET-2 cells to a density of approximately 1x10^6 cells/mL.

-

Compound Treatment:

-

Aliquot 5x10^5 cells per tube for each condition.

-

Add this compound at various final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all samples (≤ 0.1%).

-

Incubate the cells for 2 hours at 37°C.

-

-

Fixation:

-

Add an equal volume of pre-warmed Fixation Buffer to the cell suspension.

-

Incubate for 10 minutes at 37°C.

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

-

Permeabilization:

-

Resuspend the cell pellet in ice-cold Permeabilization Buffer.

-

Incubate on ice for 30 minutes.

-

Wash the cells twice with PBS containing 1% FBS.

-

-

Antibody Staining:

-

Resuspend the cell pellet in 100 µL of PBS/FBS.

-

Add the anti-pSTAT5-Alexa Fluor® 647 antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells once with PBS/FBS.

-

-

Flow Cytometry:

-

Resuspend the final cell pellet in 300-500 µL of PBS/FBS.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter properties.

-

Determine the Median Fluorescence Intensity (MFI) for the Alexa Fluor® 647 channel for each sample.

-

Calculate the percent inhibition of pSTAT5 signaling relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit to a 4PL curve to determine the IC50 value.

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 3. JAK2 | Rupa Health [rupahealth.com]

- 4. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massivebio.com [massivebio.com]

- 9. patientpower.info [patientpower.info]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing JAK2 Inhibitors in Murine Models of Myeloproliferative Neoplasms (MPN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Jak2-IN-6." The following application notes and protocols are a comprehensive guide based on the established use of other potent and selective JAK2 inhibitors, such as Ruxolitinib, Fedratinib (TG101348), and G6, in murine models of Myeloproliferative Neoplasms (MPN). The provided data and methodologies are representative of typical findings and practices in the field and should be adapted as necessary for the specific inhibitor under investigation.

Introduction to JAK2 Inhibition in MPN

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of clonal hematopoietic stem cell disorders. A majority of these diseases are driven by a gain-of-function mutation in the Janus kinase 2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2] This aberrant signaling results in uncontrolled proliferation of one or more myeloid lineages, leading to the characteristic features of MPNs.[2] Small molecule inhibitors targeting JAK2 have emerged as a key therapeutic strategy, with several compounds demonstrating significant efficacy in preclinical murine models and clinical trials.[3][4][5][6][7] These inhibitors function by blocking the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules like STAT5.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for various JAK2 inhibitors in in vitro and in vivo models of MPN. This data can serve as a benchmark for evaluating novel JAK2 inhibitors.

Table 1: In Vitro Potency of Select JAK2 Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |

| Ruxolitinib (INCB018424) | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | Enzyme Assay | [4][5][6] |

| Fedratinib (TG101348) | JAK2 | 3 | Enzyme Assay | [4][5] |

| G6 | JAK2 | Not Specified | In vitro kinase assay | [9] |

| SB1518 (Pacritinib) | JAK2/FLT3 | JAK2: 19, FLT3: 22 | Enzyme Assay | [4][7] |

| XL019 | JAK2 | 2 | Enzyme Assay | [5] |

| CYT387 | JAK1/JAK2 | JAK1: 11, JAK2: 18 | Enzyme Assay | [5] |

Table 2: In Vivo Efficacy of Select JAK2 Inhibitors in Murine MPN Models

| Compound | Mouse Model | Dose and Route | Key Efficacy Readouts | Reference |

| Ruxolitinib | JAK2V617F Knock-in | 60 mg/kg, twice daily, oral | Reduced splenomegaly, normalized blood counts, decreased pSTAT5 | [3][10][11] |

| Fedratinib | JAK2V617F Retroviral Transplant | 120 mg/kg, daily, oral | Reduced splenomegaly, normalized hematocrit, decreased allele burden | [12] |

| G6 | JAK2V617F Transgenic | 10 mg/kg/day | Eliminated leukocytosis, thrombocytosis, and erythrocytosis; reduced splenomegaly and mutant JAK2 burden by 67% | [9][13] |

Signaling Pathways and Experimental Workflows

The JAK2-STAT Signaling Pathway

The JAK2V617F mutation leads to ligand-independent activation of JAK2, which in turn phosphorylates and activates downstream STAT proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival.

Caption: The JAK2-STAT signaling pathway in MPN and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of a JAK2 inhibitor in a murine model of MPN.

Caption: A standard workflow for evaluating a JAK2 inhibitor in a murine MPN model.

Experimental Protocols

Protocol for Induction of MPN in Mice via Retroviral Bone Marrow Transplantation

This protocol is a common method for generating murine models that recapitulate human MPN.[14]

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient mice (e.g., C57BL/6)

-

5-Fluorouracil (5-FU)

-

Retroviral vector encoding JAK2V617F (e.g., MSCV-JAK2V617F-IRES-GFP)

-

Retrovirus packaging cell line (e.g., Platinum-E)

-

Cell culture reagents

-

Syringes and needles

-

Irradiator

Procedure:

-

Donor Mouse Preparation: Inject donor mice with 5-FU (150 mg/kg, intraperitoneally) 5 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.

-

Retrovirus Production: Transfect the packaging cell line with the retroviral vector to produce high-titer retrovirus. Collect the viral supernatant 48 and 72 hours post-transfection.

-

Bone Marrow Harvest and Transduction:

-

Euthanize the 5-FU treated donor mice and harvest bone marrow from femurs and tibias.

-

Lyse red blood cells and culture the bone marrow cells in the presence of cytokines (e.g., IL-3, IL-6, SCF).

-

Transduce the bone marrow cells with the JAK2V617F-containing retrovirus via spinoculation.

-

-

Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., 9.5 Gy total body irradiation, split dose) to ablate their native hematopoietic system.

-

Transplantation: Inject the transduced bone marrow cells (e.g., 2 x 10^6 cells) into the retro-orbital sinus or tail vein of the irradiated recipient mice.

-

Disease Monitoring: Monitor the mice for signs of MPN, which typically develop within 4-6 weeks, by performing regular complete blood counts.[15]

Protocol for In Vivo Efficacy Study of a JAK2 Inhibitor

Materials:

-

MPN mouse model (as generated above)

-

JAK2 inhibitor (e.g., "this compound") formulated for in vivo administration

-

Vehicle control

-

Oral gavage needles

-

Calipers for spleen measurement (optional)

-

Reagents for blood collection and analysis

-

Reagents for tissue harvesting and processing (formalin, lysis buffers, etc.)

Procedure:

-

Study Initiation: Once the MPN phenotype is established (e.g., elevated hematocrit, leukocytosis, and/or splenomegaly), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer the JAK2 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., once or twice daily oral gavage).

-

Monitoring:

-

Monitor the body weight and overall health of the mice daily.

-

Perform weekly or bi-weekly retro-orbital blood collection for complete blood counts.

-

-

Endpoint Analysis:

-

At the end of the treatment period (e.g., 21 or 28 days), euthanize the mice.

-

Measure and weigh the spleens.

-

Collect tissues for further analysis:

-

Histopathology: Fix a portion of the spleen and a femur in formalin for histological examination (H&E and reticulin staining).

-

Flow Cytometry: Prepare single-cell suspensions from the spleen and bone marrow to analyze hematopoietic cell populations.

-

Pharmacodynamic Analysis: Snap-freeze portions of the spleen and bone marrow for Western blot analysis to assess the phosphorylation status of STAT5.[8][9]

-

-

Protocol for Western Blot Analysis of pSTAT5

Materials:

-

Frozen spleen or bone marrow tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSTAT5, anti-total STAT5, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize the frozen tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control to ensure equal protein loading.

By following these detailed application notes and protocols, researchers can effectively utilize murine models of MPN to evaluate the preclinical efficacy and mechanism of action of novel JAK2 inhibitors.

References

- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]

- 3. A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for a Representative JAK2 Inhibitor in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of various cytokines and growth factors essential for hematopoiesis and immune response. The discovery of the activating V617F mutation in the JAK2 gene in a majority of patients with myeloproliferative neoplasms (MPNs) has established JAK2 as a critical therapeutic target. JAK2 inhibitors have since emerged as a significant class of drugs for the treatment of these disorders.

These application notes provide a comprehensive overview of the use of a representative JAK2 inhibitor, such as Ruxolitinib (also known as INCB018424), in cell culture experiments. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of JAK2 inhibitors in relevant cellular models.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. In MPNs, the JAK2 V617F mutation leads to constitutive activation of JAK2, resulting in uncontrolled cell proliferation and survival.[1] JAK2 inhibitors act by competing with ATP for the binding site in the kinase domain of JAK2, thereby preventing its phosphorylation and activation, and consequently inhibiting the downstream STAT signaling.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.

Quantitative Data: In Vitro Activity of Representative JAK2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK2 inhibitors against various kinases and in different cell lines. This data is crucial for determining the appropriate dosage range for cell culture experiments.

Table 1: Kinase Inhibitory Activity (IC50 in nM)

| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |

| Ruxolitinib (INCB018424) | 3.3 | 2.8 | 428 | 19 | [2] |

| Fedratinib | - | 3 | - | - | - |

| TG101348 | 105 | 3 | 996 | 405 | [2] |

| XL019 | 130 | 2 | 250 | 340 | [2] |

Table 2: Cellular Activity of Ruxolitinib (INCB018424) (IC50 in nM)

| Cell Line | JAK2 Mutation Status | Assay | IC50 (nM) | Reference |

| Ba/F3-JAK2 V617F | V617F | Proliferation | 127 | [3] |

| Primary Erythroid Progenitors (PV patients) | V617F | Colony Formation | 67 | [3] |

| Primary Erythroid Progenitors (Healthy donors) | Wild-Type | Colony Formation | >400 | [3] |

| Ba/F3-EpoR-JAK2 V617F | V617F | Proliferation | ~500 | [4] |

| HEL | V617F | Proliferation | - | [5] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol describes a method to assess the effect of a JAK2 inhibitor on the proliferation of hematopoietic cell lines, particularly those harboring the JAK2 V617F mutation.

Caption: Workflow for a cell proliferation assay to determine the IC50 of a JAK2 inhibitor.

Materials:

-

JAK2 V617F-positive cell line (e.g., HEL, Ba/F3-EpoR-JAK2 V617F)

-

JAK2 wild-type cell line (e.g., K562, Ba/F3-EpoR)

-

Complete cell culture medium

-

JAK2 inhibitor (e.g., Ruxolitinib)

-

DMSO (for inhibitor stock solution)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain cell lines in their recommended complete culture medium and conditions.

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Inhibitor Preparation: Prepare a stock solution of the JAK2 inhibitor in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.

-

Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of a JAK2 inhibitor on the phosphorylation of its downstream target, STAT3.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

JAK2 inhibitor

-

DMSO

-

6-well cell culture plates